molecular formula C17H18N2O B2771763 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 615279-16-8

1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole

Cat. No.: B2771763
CAS No.: 615279-16-8
M. Wt: 266.344
InChI Key: LGOLBDQVIVVQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties . The presence of the 2-methylphenoxy group in this compound may further enhance its biological activity and specificity.

Preparation Methods

The synthesis of 1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole typically involves the reaction of ortho-phenylenediamine with 2-methylphenoxypropyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and polar solvents. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .

Mechanism of Action

Comparison with Similar Compounds

1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and specificity compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-[3-(2-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-14-7-2-5-10-17(14)20-12-6-11-19-13-18-15-8-3-4-9-16(15)19/h2-5,7-10,13H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOLBDQVIVVQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.